N-Benzyl Salbutamon Hydrochloride

Vue d'ensemble

Description

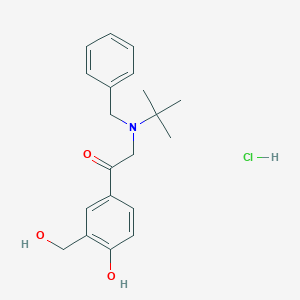

N-Benzyl Salbutamon Hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a hydroxyl group, and a tertiary butyl group, making it a subject of interest in organic chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl Salbutamon Hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenylmethylamine derivative, followed by the introduction of the tertiary butyl group and the hydroxyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can significantly improve the yield and efficiency of the production process.

Analyse Des Réactions Chimiques

Reductive Amination

N-Benzyl Salbutamon Hydrochloride is synthesized via reductive amination, where a ketone group reacts with tert-butylamine in the presence of a reducing agent.

Conditions :

-

Reducing Agents : Sodium borohydride (NaBH₄), potassium borohydride (KBH₄), or sodium cyanoborohydride (NaBH₃CN) .

-

Temperature : 0–10°C during reagent addition, followed by 20–120°C for reaction completion .

Outcome :

-

Yields the secondary amine intermediate 2-(tert-butylamino)-1-(2,2-dimethyl-4H-benzo[d] dioxane-6-yl)ethanol .

-

Reaction efficiency: ~70–85% yield under optimized conditions .

Deprotection (Benzyl Group Removal)

The benzyl group is removed via catalytic hydrogenation to yield active salbutamol.

Conditions :

Outcome :

-

Cleavage of the N-benzyl group generates salbutamol free base, which is subsequently protonated with HCl to form salbutamol hydrochloride .

Acetylation and Methylation

The hydroxyl and amine groups undergo protection/deprotection steps to refine synthetic pathways.

Conditions :

-

Acetylation : Acetic anhydride in dichloromethane with DMAP catalyst.

-

Methylation : Methyl iodide (CH₃I) in DMF with K₂CO₃.

Outcome :

-

Acetylation masks hydroxyl groups, preventing unwanted oxidation during synthesis.

-

Methylation stabilizes the tertiary amine against side reactions.

Oxidation Reactions

Controlled oxidation modifies the compound’s functional groups.

Conditions :

Outcome :

Cross-Coupling Reactions

Used in alternative synthetic routes to introduce vinyl or aryl groups.

Conditions :

Outcome :

-

Forms carbon-carbon bonds for structural diversification (e.g., intermediate III in racemic salbutamol synthesis) .

Critical Findings:

-

Reductive Amination Efficiency : Sodium borohydride outperforms LiAlH₄ in safety and selectivity, reducing ester groups without heavy metal contamination 2.

-

Deprotection Challenges : Over-hydrogenation can degrade the benzodioxane ring; optimal H₂ pressure and catalyst loading are critical .

-

Oxidation Control : DMSO-HBr systems minimize over-oxidation to carboxylic acids, ensuring high aldehyde yields .

Applications De Recherche Scientifique

Pharmacological Research

N-Benzyl Salbutamon Hydrochloride serves as a valuable tool in pharmacological studies, particularly in understanding the mechanisms of beta-2 adrenergic receptor agonists. Its applications include:

- Bronchodilation Studies : As a beta-2 adrenergic agonist, it is used to investigate the relaxation of bronchial smooth muscle, contributing to the development of treatments for asthma and Chronic Obstructive Pulmonary Disease (COPD) .

- Tocolytic Effects : The compound is also studied for its potential to inhibit premature labor by relaxing uterine smooth muscle, making it relevant in obstetric pharmacology .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for the following purposes:

- Quality Control : It is employed in the quality assurance processes of pharmaceutical formulations containing Salbutamol, ensuring consistency and efficacy in drug production .

- Method Development : The compound aids in developing and validating analytical methods such as High-Performance Liquid Chromatography (HPLC) for detecting Salbutamol and its derivatives in biological samples .

Biological Studies

The biological implications of this compound extend to:

- Metabolism Studies : Researchers use this compound to study the metabolic pathways of deuterated drugs, providing insights into how modifications can affect drug metabolism and pharmacokinetics .

- Deuteration Effects : The unique deuterated structure allows scientists to explore how deuteration influences biological interactions and drug efficacy compared to non-deuterated counterparts .

Industrial Applications

This compound finds relevance in:

- Drug Development : It plays a role in the development of new therapeutic agents by serving as a model compound for synthesizing novel beta-agonists with improved efficacy and safety profiles .

- Research on Drug Impurities : As an impurity of Albuterol (Salbutamol), it helps researchers understand the implications of impurities in drug formulations and their potential effects on patient safety .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Mécanisme D'action

The mechanism of action of N-Benzyl Salbutamon Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other phenylmethylamine derivatives and tertiary butyl-substituted compounds. Examples include:

- Phenylmethylamine

- Tert-butylamine

- Hydroxyphenyl derivatives

Uniqueness

What sets N-Benzyl Salbutamon Hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

N-Benzyl Salbutamon Hydrochloride is a synthetic compound that belongs to the class of beta-2 adrenergic agonists, which are primarily used for their bronchodilator properties in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 375.88 g/mol. The compound features a benzyl group, which enhances its stability and bioactivity compared to its parent compound, Salbutamol. This structural modification may influence its pharmacological profile, providing avenues for further research into its therapeutic potential .

As a beta-2 adrenergic agonist, this compound exerts its effects by binding to beta-2 adrenergic receptors located in bronchial tissues. The activation of these receptors leads to:

- Relaxation of Smooth Muscles : The binding initiates a cascade that activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates protein kinase A (PKA), which inhibits myosin phosphorylation and decreases intracellular calcium concentrations, resulting in smooth muscle relaxation .

- Bronchodilation : The relaxation of bronchial smooth muscles dilates the airways, alleviating symptoms of bronchospasm associated with asthma and COPD .

Pharmacological Effects

The biological activity of this compound includes several pharmacological effects:

- Bronchodilator Activity : It demonstrates significant bronchodilator effects similar to other beta-2 agonists like Salbutamol and Albuterol. Clinical studies indicate that inhaled forms can lead to a measurable decrease in airway resistance within 5 to 15 minutes post-administration, with maximum improvement occurring 60 to 90 minutes after treatment .

- Selectivity for Beta-2 Receptors : this compound exhibits higher selectivity for beta-2 adrenergic receptors over beta-1 receptors, minimizing cardiovascular side effects typically associated with non-selective agonists .

Comparative Studies

A comparative analysis of this compound with other beta-2 agonists reveals its potential advantages:

Clinical Trials

Clinical trials have demonstrated the efficacy of this compound in managing acute exacerbations of bronchospasm. For instance, a study conducted on patients with moderate to severe asthma showed that administration led to significant improvements in forced expiratory volume (FEV1) compared to baseline measurements .

Safety and Toxicity

While this compound is generally well-tolerated, potential side effects include:

- Cardiovascular Effects : Although it is more selective for beta-2 receptors, some patients may still experience tachycardia or palpitations.

- Metabolic Effects : Increased levels of blood glucose and insulin may occur due to beta-2 receptor activation in skeletal muscle .

Monitoring for lactic acidosis is also recommended during high-dose therapy or overdose situations .

Propriétés

IUPAC Name |

2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.ClH/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22;/h4-11,22-23H,12-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNITHCPVLQQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178814 | |

| Record name | Ethanone, 2-((1,1-dimethylethyl)(phenymethyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24085-08-3 | |

| Record name | Ethanone, 2-[(1,1-dimethylethyl)(phenylmethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24085-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-((1,1-dimethylethyl)(phenymethyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024085083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-((1,1-dimethylethyl)(phenymethyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[tert-butyl(phenylmethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl] hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4'-HYDROXY-3'-HYDROXYMETHYL)-2-(BENZYL-TERT-BUTYLAMINO)ETHANONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZH6XSQ72R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.